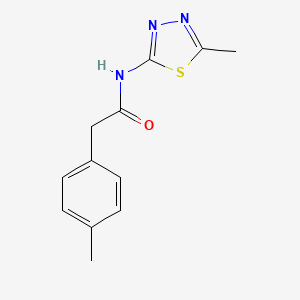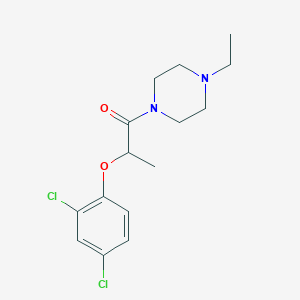![molecular formula C21H17ClN2O3 B14959808 2-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide](/img/structure/B14959808.png)
2-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorobenzamido)-N-(4-methoxyphenyl)benzamide: is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorobenzamido group and a methoxyphenyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzamido)-N-(4-methoxyphenyl)benzamide typically involves the following steps:
Formation of 2-chlorobenzamido intermediate: This step involves the reaction of 2-chlorobenzoic acid with an amine to form the 2-chlorobenzamido intermediate.
Coupling with 4-methoxyaniline: The intermediate is then coupled with 4-methoxyaniline under appropriate reaction conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-(2-chlorobenzamido)-N-(4-methoxyphenyl)benzamide.
Industrial Production Methods
In an industrial setting, the production of 2-(2-chlorobenzamido)-N-(4-methoxyphenyl)benzamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.
Continuous flow reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-chlorobenzamido)-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
2-(2-chlorobenzamido)-N-(4-methoxyphenyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(2-chlorobenzamido)-N-(4-methoxyphenyl)benzamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include:
Enzyme inhibition: The compound may inhibit the activity of specific enzymes, leading to changes in cellular processes.
Receptor binding: It may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Comparaison Avec Des Composés Similaires
2-(2-chlorobenzamido)-N-(4-methoxyphenyl)benzamide can be compared with other similar compounds, such as:
2-(2-chlorobenzamido)-N-(4-hydroxyphenyl)benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
2-(2-chlorobenzamido)-N-(4-nitrophenyl)benzamide: Similar structure but with a nitro group instead of a methoxy group.
The uniqueness of 2-(2-chlorobenzamido)-N-(4-methoxyphenyl)benzamide lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H17ClN2O3 |
|---|---|
Poids moléculaire |
380.8 g/mol |
Nom IUPAC |
2-[(2-chlorobenzoyl)amino]-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C21H17ClN2O3/c1-27-15-12-10-14(11-13-15)23-21(26)17-7-3-5-9-19(17)24-20(25)16-6-2-4-8-18(16)22/h2-13H,1H3,(H,23,26)(H,24,25) |
Clé InChI |
ZEPMLMCDDNUTBI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8,8-dimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one](/img/structure/B14959729.png)

![3-[(2-chloro-6-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B14959746.png)

![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14959758.png)
![2-(3,4-dimethoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B14959763.png)
![2-(4-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14959767.png)

![4-(pentanoylamino)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14959790.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B14959792.png)
![2,6-dimethoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959796.png)
![Ethyl 4-methyl-2-({[3-(propanoylamino)phenyl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B14959798.png)
![4-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14959803.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-(propan-2-yl)pyrrolidine-3-carboxamide](/img/structure/B14959804.png)
